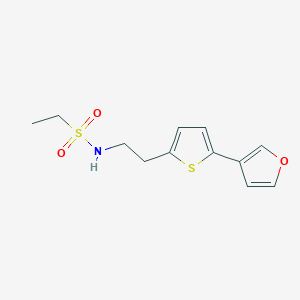

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

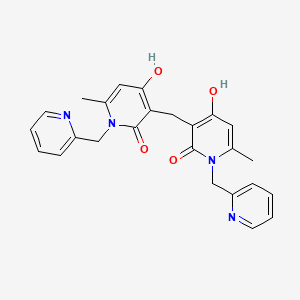

Molecular Structure Analysis

The molecular structure of “N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide” consists of a furan ring attached to a thiophene ring via an ethyl linkage. Further structural analysis would require more specific data such as crystallographic studies.Wissenschaftliche Forschungsanwendungen

Photoinduced Oxidative Annulation

Innovative methodologies utilizing N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide derivatives have been developed for the synthesis of complex polyheterocyclic structures through photoinduced oxidative annulation. This process is significant for creating highly functionalized compounds without the need for transition metals or oxidants, showcasing the potential in green chemistry and materials science (Jin Zhang et al., 2017).

Regiocontrolled Synthesis

The regiocontrolled synthesis of γ-hydroxybutenolides from 2-thiophenyl-substituted furans highlights the compound's versatility in creating structurally distinct molecules. This method emphasizes the compound's utility in synthesizing valuable intermediates for pharmaceuticals and agrochemicals (Vasiliki Kotzabasaki et al., 2016).

Anticancer and Antiviral Potential

Research into celecoxib derivatives, including those related to N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide, has revealed promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings underscore the compound's potential in developing new therapeutic agents (Ş. Küçükgüzel et al., 2013).

Enhancing Solar Cell Efficiency

Derivatives of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide have been used to improve the efficiency of dye-sensitized solar cells. This application demonstrates the compound's contribution to renewable energy technologies, specifically in optimizing solar energy conversion (Se Hun Kim et al., 2011).

Biomaterials Development

The enzymatic polymerization of biobased polyesters incorporating derivatives of the compound showcases its role in producing sustainable materials. This research highlights the potential for creating environmentally friendly polymers with applications ranging from packaging to biomedical devices (Yi Jiang et al., 2014).

Wirkmechanismus

Target of Action

It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

The specific mode of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide Furan-containing compounds, which this compound is a part of, exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Biochemical Pathways

The biochemical pathways affected by N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide It is known that furan derivatives have taken on a special position in the realm of medicinal chemistry . They have been used to create numerous innovative antibacterial agents .

Result of Action

The molecular and cellular effects of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide Furan-containing compounds exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Zukünftige Richtungen

The future directions for research on “N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)ethanesulfonamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Thiophene derivatives are of interest in various fields, including medicinal chemistry, due to their wide range of biological activities .

Eigenschaften

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S2/c1-2-18(14,15)13-7-5-11-3-4-12(17-11)10-6-8-16-9-10/h3-4,6,8-9,13H,2,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDDEQWSMQPFQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCC1=CC=C(S1)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2604977.png)

![5-((3,4-Difluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2604993.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2604999.png)